4-Mercaptopyridine-3-sulfonamide
Overview
Description
4-Mercaptopyridine-3-sulfonamide is an organosulfur compound with a pyridine ring substituted by a mercapto group at the fourth position and a sulfonamide group at the third position
Mechanism of Action
Target of Action
The primary target of 4-Mercaptopyridine-3-sulfonamide (4-MPS) is mercury ions . The compound has been used to modify a fiber optic plasmonic sensor for the detection of mercury ions, suggesting that it has a high affinity for these ions .
Mode of Action
4-MPS interacts with its target, mercury ions, by forming a stable structure due to the specific combination between the nitrogen of the pyridine moiety and the Hg2+ via multidentate N-bonding . This interaction allows the compound to capture mercury ions efficiently .
Biochemical Pathways
This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . .
Pharmacokinetics
Sulfonamides, in general, have been extensively studied . They are usually well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine
Result of Action
The primary result of 4-MPS’s action is the capture of mercury ions, which can be detected with high sensitivity . This makes 4-MPS useful in the development of sensors for mercury ion detection .
Action Environment
The action of 4-MPS can be influenced by environmental factors. For instance, the compound’s ability to capture mercury ions has been demonstrated in a sensor that can operate without being disturbed by the external temperature . Moreover, the sensor has shown good selectivity and reliability in actual water samples, suggesting that 4-MPS can function effectively in different environmental conditions .
Biochemical Analysis
Biochemical Properties
4-Mercaptopyridine-3-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form stable complexes with mercury ions through multidentate N-bonding, which is facilitated by the nitrogen of the pyridine moiety . This interaction is crucial for its application in mercury ion detection and environmental monitoring. Additionally, this compound can modify gold electrodes, forming self-assembled monolayers that enhance the electrode’s properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with mercury ions can disrupt cellular processes by binding to negatively charged groups in enzymes or proteins, affecting energy generation, protein synthesis, and nucleic acid synthesis . This disruption can lead to altered cell signaling and metabolic pathways, impacting overall cell function and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It forms stable complexes with mercury ions, which can be detected using electrochemical methods such as differential pulse voltammetry and electrochemical impedance spectroscopy . The binding of mercury ions to the pyridine nitrogen of this compound changes the electrochemical activity of the electrode surface, making it a valuable tool for mercury ion detection. Additionally, the formation of self-assembled monolayers on gold electrodes involves a perpendicular adsorption geometry with a Au-S bond as the anchoring function .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical for its application. Studies have shown that it forms stable complexes with mercury ions, which remain effective over time for environmental monitoring
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively binds to mercury ions without causing significant toxicity . At higher doses, there may be potential toxic or adverse effects, which need to be carefully monitored. Understanding the threshold effects and safe dosage ranges is crucial for its application in environmental and biomedical fields.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to mercury ion detoxification. It interacts with enzymes and cofactors that facilitate the binding and removal of mercury ions from the body . This interaction can affect metabolic flux and metabolite levels, highlighting its potential role in detoxification processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It is transported to specific cellular compartments where it can effectively bind to mercury ions . Understanding its distribution patterns is essential for optimizing its application in environmental monitoring and biomedical research.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that it can effectively interact with its target biomolecules, enhancing its efficacy in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercaptopyridine-3-sulfonamide typically involves the reaction of 4-mercaptopyridine with sulfonamide precursors. One common method is the electrochemical oxidative coupling of thiols and amines, which provides an environmentally benign approach to synthesizing sulfonamides . This method involves the use of electricity to drive the reaction, eliminating the need for sacrificial reagents or additional catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrochemical setups to ensure efficient and sustainable synthesis. The reaction conditions are optimized to achieve high yields and purity, with hydrogen being formed as a benign byproduct .
Chemical Reactions Analysis
Types of Reactions: 4-Mercaptopyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under mild conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines or thiols.
Substitution: Various substituted sulfonamides or thiols.
Scientific Research Applications
4-Mercaptopyridine-3-sulfonamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Mercaptopyridine: A related compound with similar chemical properties but lacking the sulfonamide group.
Sulfonimidates: Organosulfur compounds with similar reactivity and applications.
Uniqueness: 4-Mercaptopyridine-3-sulfonamide is unique due to the presence of both mercapto and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, from chemical synthesis to biological studies.
Properties
IUPAC Name |
4-sulfanylidene-1H-pyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S2/c6-11(8,9)5-3-7-2-1-4(5)10/h1-3H,(H,7,10)(H2,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVITWKPUEIOZGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=S)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360921 | |
Record name | 4-sulfanylpyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73742-63-9 | |
Record name | 4-sulfanylpyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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